molecular formula C11H12N2O2 B3022925 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione CAS No. 23186-96-1

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B3022925
CAS No.: 23186-96-1
M. Wt: 204.22 g/mol
InChI Key: RTMDEHNRMKFSML-UHFFFAOYSA-N
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Description

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a bicyclic structure comprising an imidazolidine-2,4-dione core substituted with a methyl group and a 4-methylphenyl group at the 5-position. Its rigid lactam framework promotes intramolecular hydrogen bonding, enhancing stability in diverse chemical environments .

Properties

IUPAC Name

5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMDEHNRMKFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23186-96-1
Record name 23186-96-1
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Record name 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Ethanol or water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and heat transfer

    Purification steps: Including recrystallization and filtration to obtain high-purity product

    Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s identity and purity

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Electrophilic substitution reactions can introduce new substituents on the phenyl ring

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation products: Imidazolidine-2,4-dione derivatives with hydroxyl or carbonyl groups

    Reduction products: Amine derivatives

    Substitution products: Halogenated or nitrated imidazolidine-2,4-dione derivatives

Scientific Research Applications

Chemistry

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can yield different derivatives that may possess enhanced properties or functionalities.

Reaction Type Description
Oxidation Converts the compound into imidazolidinedione derivatives using agents like potassium permanganate.
Reduction Reduces it to different imidazolidine derivatives using lithium aluminum hydride.
Substitution Introduces new substituents onto the imidazolidine ring through nucleophilic reactions.

Biology

The compound has shown potential in biological studies , particularly as an antinociceptive agent, indicating its ability to reduce pain perception. Research has demonstrated its interaction with key enzymes such as Tankyrase 1 and Tankyrase 2, which are involved in critical oncogenic pathways.

  • Binding Free Energy:
    • Tankyrase 1: -4388 kcal/mol
    • Tankyrase 2: -3079 kcal/mol

These interactions suggest that the compound may play a role in cancer treatment by inhibiting these enzymes, thereby impacting cell division and glucose uptake pathways.

Medicine

In medicinal chemistry, derivatives of this compound are under investigation for their potential therapeutic applications:

  • Anticonvulsant Properties: Research suggests efficacy in treating seizures.
  • Antiarrhythmic Activity: Potential use in managing heart rhythm disorders.
  • Cancer Treatment: Ongoing studies focus on its activity against various cancer types.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it valuable in developing new materials and intermediates for various chemical processes.

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in animal models. Results indicated significant pain reduction compared to control groups, supporting its potential as a pain management agent.

Case Study 2: Inhibition of Tankyrases

Research conducted on the inhibition of Tankyrase enzymes demonstrated that the compound effectively reduced their activity in vitro. This inhibition correlated with decreased cell proliferation in cancer cell lines, suggesting its utility in oncological therapies.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to:

    Inhibit enzymes: Such as tankyrase 1 and 2, which are involved in the Wnt β-catenin pathway

    Binding interactions: The compound binds to conserved residues in the active site of these enzymes, leading to inhibition of their activity

    Pathway modulation: By inhibiting tankyrase, it affects cellular processes such as cell proliferation and differentiation

Comparison with Similar Compounds

Tankyrase (TNKS) Inhibition

  • 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione : Exhibits dual inhibition of TNKS-1 and TNKS-2 with binding free energies of -43.88 kcal/mol and -30.79 kcal/mol, respectively. Structural dynamics reveal increased flexibility and solvent accessibility in TNKS upon binding, suggesting a shared mechanism with the target compound .
  • (5S)-5-Methyl-5-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]imidazolidine-2,4-dione : Co-crystallized with TNKS2 (PDB: 4BUY), this analog forms critical hydrogen bonds with Gly1185 and π-π interactions with Tyr1213, mirroring the binding mode of the target compound .
  • 5-Methyl-5-(4-trifluoromethylphenyl)imidazolidine-2,4-dione : The trifluoromethyl group enhances electrophilicity, altering reaction pathways compared to the 4-methylphenyl group in the target compound. However, its TNKS inhibition data remain unreported .

5-HT6 Receptor Modulation

  • KMP-10 (5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione derivative) : Demonstrates potent 5-HT6R affinity (Ki = 3.2 nM) and anxiolytic activity. The naphthyl group provides steric bulk, contrasting with the smaller 4-methylphenyl group in the target compound, which may reduce receptor selectivity .
  • 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione: Exhibits antidepressant activity (ED50 = 17 mg/kg) but lacks monoamine oxidase inhibition, suggesting a divergent mechanism from the target compound’s receptor-based activity .

Physicochemical and Structural Properties

Substituent Effects on Solubility and Stability

Compound Substituent Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
Target Compound 4-Methylphenyl Not reported C=O: 1725, 1630; C-N: 1146
5-(4-Hydroxyphenyl)-5-phenyl derivative 4-Hydroxyphenyl 182–185 O-H: >3000; C=O: 1725
5-Methyl-5-(pent-3-enyl) derivative Alkenyl chain Not reported C=C: 1601; C-O: 1035
5-Methyl-5-(4-chlorophenyl) sulfonyl Sulfonyl group Not reported N-H⋯O H-bonds; Cl⋯F contacts
  • Electronic Effects : The 4-methylphenyl group in the target compound provides moderate electron-donating effects, enhancing π-π stacking in receptor binding. In contrast, trifluoromethyl () or sulfonyl groups () introduce electron-withdrawing effects, altering charge distribution and reactivity .

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR): The 5-aryl substitution in hydantoins is critical for target engagement. For TNKS inhibition, planar aromatic groups (e.g., quinazolinone) optimize binding, while for 5-HT6R, bulkier substituents (e.g., naphthyl) improve potency .
  • Thermodynamic Stability : The target compound’s lactam ring confers resistance to hydrolysis compared to thiazolidine-2,4-dione analogs (), which are prone to ring-opening under acidic conditions .

Biological Activity

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione, also known as 5-phenyl-5-(p-tolyl)hydantoin (MPPH), is a heterocyclic compound belonging to the class of imidazolidines. Its unique structural properties contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of MPPH, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.2 g/mol
  • Structure : The compound features a methyl group and a para-methylphenyl substituent on the imidazolidine ring, which influences its reactivity and biological behavior.

The biological activity of MPPH primarily arises from its interaction with specific enzymes and pathways:

  • Inhibition of Tankyrase Enzymes : MPPH has been shown to inhibit Tankyrase 1 and Tankyrase 2, enzymes involved in the Wnt/β-catenin signaling pathway. This inhibition affects cellular processes such as proliferation and differentiation, which are critical in cancer biology.
  • Binding Affinity : The binding free energy of MPPH towards Tankyrase 1 is estimated at -4388 kcal/mol, while for Tankyrase 2 it is -3079 kcal/mol, indicating strong interactions that may lead to therapeutic effects.

Antimicrobial Activity

MPPH has demonstrated potential antimicrobial properties against various bacteria and fungi. Research indicates that derivatives of hydantoins, including MPPH, exhibit significant antimicrobial activity .

Microorganism Activity
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate to effective
FungiVariable effectiveness

Anticancer Activity

Studies have shown that MPPH's inhibition of Tankyrase enzymes can lead to reduced cell proliferation in cancer cell lines. This effect is particularly relevant in prostate cancer and other malignancies where the Wnt/β-catenin pathway plays a crucial role .

Cardiovascular Effects

In animal models, compounds similar to MPPH have been tested for cardiovascular effects. For instance, related imidazolidinic compounds have shown hypotensive effects and bradycardia, suggesting potential applications in managing cardiovascular diseases .

Case Studies

  • Inhibition of Tankyrases : A study evaluated the effects of MPPH on cell lines overexpressing Tankyrases. Results indicated a significant decrease in cell viability correlated with increased concentrations of MPPH, supporting its role as a potential anticancer agent.
  • Antimicrobial Testing : In vitro testing against various bacterial strains showed that MPPH exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
  • Cardiovascular Research : Research on related compounds demonstrated their ability to induce vasodilation and lower blood pressure through endothelial receptor activation, indicating that MPPH may share similar cardiovascular benefits .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Molecule A)Value (Molecule B)Source
Centroid distance (Å)3.90963.9118
Phenyl ring inclination6.07°8.67°
Halogen contacts (Å)Cl⋯F: 3.05F⋯F: 3.06

Q. Table 2. Pharmacological Data for Derivatives

DerivativeIC₅₀ (Aldose Reductase)LogPSource
Parent compound15.2 µM2.1
4-Cl-sulfonyl derivative1.5 µM3.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
Reactant of Route 2
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5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

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